n'-Benzoyl-2-methylbenzohydrazide n'-Benzoyl-2-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.: 65349-09-9
VCID: VC8360433
InChI: InChI=1S/C15H14N2O2/c1-11-7-5-6-10-13(11)15(19)17-16-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18)(H,17,19)
SMILES: CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

n'-Benzoyl-2-methylbenzohydrazide

CAS No.: 65349-09-9

Cat. No.: VC8360433

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

n'-Benzoyl-2-methylbenzohydrazide - 65349-09-9

Specification

CAS No. 65349-09-9
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name N'-benzoyl-2-methylbenzohydrazide
Standard InChI InChI=1S/C15H14N2O2/c1-11-7-5-6-10-13(11)15(19)17-16-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18)(H,17,19)
Standard InChI Key VGBSIZCMXZBSKT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

n'-Benzoyl-2-methylbenzohydrazide (IUPAC name: N'-benzoyl-2-methylbenzohydrazide) belongs to the class of substituted benzohydrazides. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 254.28 g/mol . The structure comprises a 2-methylbenzohydrazide core, where the hydrazide nitrogen is acylated by a benzoyl group. Key structural features include:

  • A methyl group at the ortho position of the benzene ring.

  • A benzoyl substituent on the hydrazide nitrogen.

  • A planar hydrazide linkage enabling conjugation and hydrogen bonding.

The compound’s stereoelectronic properties are influenced by the electron-donating methyl group and the electron-withdrawing benzoyl moiety, which modulate its reactivity and interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis of n'-Benzoyl-2-methylbenzohydrazide typically involves a two-step process:

Step 1: Formation of 2-Methylbenzohydrazide
2-Methylbenzoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 2-methylbenzohydrazide. This step proceeds via nucleophilic acyl substitution, with the carboxylic acid activated as an intermediate mixed anhydride or via direct coupling .

Step 2: Benzoylation
The hydrazide intermediate undergoes benzoylation using benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final product. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .

Representative Reaction Scheme:

2-Methylbenzoic acid+Hydrazine hydrate2-Methylbenzohydrazide2-Methylbenzohydrazide+Benzoyl chloriden’-Benzoyl-2-methylbenzohydrazide\text{2-Methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{2-Methylbenzohydrazide} \\ \text{2-Methylbenzohydrazide} + \text{Benzoyl chloride} \rightarrow \text{n'-Benzoyl-2-methylbenzohydrazide}

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (typically >85%) and purity. Key parameters include:

  • Temperature control (±2°C) during benzoylation.

  • Use of scavengers (e.g., polymer-supported reagents) to remove excess acyl chloride.

  • Crystallization from methanol or ethanol for purification .

Physicochemical Properties

Physical Characteristics

PropertyValue
Density1.194 g/cm³
Melting PointNot reported (decomposes >250°C)
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP2.49
Refractive Index1.603

The compound’s low aqueous solubility and moderate lipophilicity (LogP = 2.49) suggest suitability for lipid-based drug formulations .

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆): Signals at δ 11.77 (s, 1H, NH), 7.93 (d, 2H, aromatic protons), and 2.45 (s, 3H, methyl group) .

  • IR (KBr): Peaks at 3270 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 255.11, consistent with the molecular formula .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., introducing halogens or methoxy groups) to optimize bioactivity.

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance solubility and bioavailability.

  • Mechanistic Studies: Elucidating interactions with EGFR or other molecular targets using X-ray crystallography.

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